molecular formula C9H9BrClNO2 B1424244 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide CAS No. 842136-59-8

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide

Cat. No. B1424244
Key on ui cas rn: 842136-59-8
M. Wt: 278.53 g/mol
InChI Key: VUXHGIZYRNNOSE-UHFFFAOYSA-N
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Patent
US07910619B2

Procedure details

LiAlH4 (1.47 g, 0.0388 mol) was added little by little to a tetrahydrofuran (108 mL) solution of 5-bromo-2-chloro-N-methoxy-N-methylbenzamide (10.8 g, 0.0388 mol) so that the internal temperature did not exceed −10° C. The reaction mixture was stirred at −15° C. for one hour and carefully added with a saturated ammonium chloride aqueous solution and deposited insolubles were filtered off with celite. After the filtrate was extracted with ethyl acetate, the organic layer was washed with 1M hydrochloric acid, a saturated sodium bicarbonate aqueous solution, brine, and then dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the solvent was evaporated under reduced pressure to obtain 5-bromo-2-chlorobenzaldehyde (8.1 g, 95%) as a pale yellow crystal. This was used in the next reaction without purification.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([Cl:20])=[C:12]([CH:19]=1)[C:13](N(OC)C)=[O:14].[Cl-].[NH4+]>O1CCCC1>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([Cl:20])=[C:12]([CH:19]=1)[CH:13]=[O:14] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10.8 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)N(C)OC)C1)Cl
Name
Quantity
108 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −15° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −10° C
FILTRATION
Type
FILTRATION
Details
were filtered off with celite
EXTRACTION
Type
EXTRACTION
Details
After the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with 1M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium bicarbonate aqueous solution, brine, and then dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the desiccant was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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